Cesium dichromate

描述

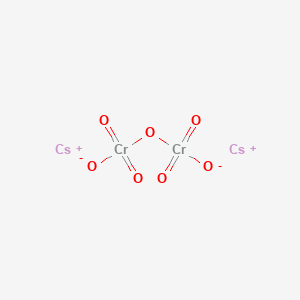

Cesium dichromate is an inorganic compound with the chemical formula Cs₂Cr₂O₇. It is a bright orange crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical processes and research applications.

准备方法

Cesium dichromate can be synthesized through several methods:

-

Reaction of Chromium(VI) Oxide with Caesium Carbonate: : [ \text{CrO}_3 (\text{aq}) + \text{Cs}_2\text{CO}_3 (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + \text{CO}_2 (\text{g}) ] This reaction involves the dissolution of chromium(VI) oxide in water followed by the addition of caesium carbonate, resulting in the formation of caesium dichromate and the release of carbon dioxide gas .

-

Salt Metathesis Reaction: : [ \text{K}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsCl} (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{KCl} (\text{aq}) ] In this method, potassium dichromate reacts with caesium chloride in an aqueous solution to produce caesium dichromate and potassium chloride .

-

Alkalinisation of Caesium Dichromate: : [ \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsOH} (\text{aq}) \rightarrow 2 \text{Cs}_2\text{CrO}_4 (\text{aq}) + \text{H}_2\text{O} (\ell) ] This method involves the reaction of caesium dichromate with caesium hydroxide, resulting in the formation of caesium chromate and water .

化学反应分析

Cesium dichromate undergoes various chemical reactions, including:

-

Oxidation Reactions: : this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and further to carboxylic acids under acidic conditions .

-

Reduction Reactions: : this compound can be reduced to caesium chromate or chromium(III) compounds. Common reducing agents include sulfur dioxide and hydrogen peroxide .

-

Substitution Reactions: : In aqueous solutions, caesium dichromate can undergo substitution reactions with other salts, leading to the formation of different chromate or dichromate salts .

科学研究应用

Chemistry

Cesium dichromate serves as a powerful oxidizing agent in numerous chemical reactions, particularly in organic synthesis and analytical chemistry. Its ability to facilitate oxidation reactions makes it invaluable in producing various organic compounds.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to oxidize alcohols to ketones or aldehydes. |

| Analytical Chemistry | Employed in titrations and as a reagent for detecting certain compounds. |

Biology

In biological research, this compound is utilized to study oxidative stress and its effects on cellular functions. It is also used in preparing biological stains, contributing to histological studies.

| Application Area | Description |

|---|---|

| Oxidative Stress Studies | Investigates the impact of reactive oxygen species on cells. |

| Biological Stains | Aids in visualizing cellular components under a microscope. |

Medicine

While not widely used directly in medical applications, this compound's oxidizing properties are leveraged in developing diagnostic reagents and certain pharmaceuticals.

| Application Area | Description |

|---|---|

| Diagnostic Reagents | Used in assays that require oxidation reactions. |

| Pharmaceutical Development | Explored for potential use in drug formulation due to its reactivity. |

Industry

In industrial settings, this compound is employed in manufacturing pigments, corrosion inhibitors, and as an intermediate for producing other cesium compounds.

| Application Area | Description |

|---|---|

| Pigment Production | Used to create vibrant colors in paints and coatings. |

| Corrosion Inhibitors | Helps protect metals from rusting and degradation. |

Case Study 1: Oxidative Stress Research

A study investigated the effects of this compound on human lung cells, focusing on its role as an oxidative stress inducer. The results indicated significant alterations in cell viability and function, highlighting the compound's potential impact on respiratory health due to its reactive nature .

Case Study 2: Industrial Applications

In the production of fluorescent screens, this compound was utilized as a precursor material to enhance electron emissivity. A mixture of this compound with silicon was heated to release elemental cesium, which was then deposited onto cathodes, demonstrating its utility in advanced electronic applications .

作用机制

The mechanism of action of caesium dichromate primarily involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, leading to their oxidation. This process often involves the reduction of caesium dichromate to caesium chromate or chromium(III) compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

相似化合物的比较

Cesium dichromate can be compared with other similar compounds, such as:

-

Potassium Dichromate (K₂Cr₂O₇): : Potassium dichromate is also a strong oxidizing agent and is used in similar applications. caesium dichromate is more soluble in water and has different reactivity due to the presence of caesium ions .

-

Sodium Dichromate (Na₂Cr₂O₇): : Sodium dichromate is another similar compound with strong oxidizing properties. It is commonly used in industrial applications, but caesium dichromate is preferred in certain research applications due to its unique properties .

-

Ammonium Dichromate ((NH₄)₂Cr₂O₇): : Ammonium dichromate is used in pyrotechnics and as a laboratory reagent. It has different solubility and reactivity compared to caesium dichromate .

This compound’s uniqueness lies in its high solubility, strong oxidizing properties, and specific applications in research and industry.

生物活性

Cesium dichromate (Cs2Cr2O7) is an inorganic compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is a bright orange solid that is highly soluble in water. It consists of cesium ions and dichromate ions, which are known for their oxidizing properties. The compound is often used in laboratories and industrial applications, but its biological implications are of significant concern.

Biological Activity

1. Toxicity and Carcinogenicity

This compound is classified as a potent carcinogen. Chromium compounds, particularly hexavalent chromium (Cr(VI)), are known to induce DNA damage and oxidative stress in cells, leading to mutagenesis and carcinogenesis. The following table summarizes key findings related to its toxicity:

2. Mechanisms of Action

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS). These ROS can lead to cellular damage through lipid peroxidation, protein modification, and DNA damage. The following mechanisms have been identified:

- Oxidative Stress: Exposure to this compound results in an increase in intracellular ROS levels, which can overwhelm antioxidant defenses.

- DNA Damage: The compound has been shown to cause DNA strand breaks and mutations, contributing to its carcinogenic potential.

- Inflammatory Responses: this compound exposure can trigger inflammatory pathways, further exacerbating tissue damage.

Case Studies

1. Occupational Exposure

In a study examining workers in industries using chromium compounds, it was found that prolonged exposure to this compound was associated with increased incidence of respiratory diseases and cancers. The study highlighted the need for stringent safety measures in workplaces handling this compound.

2. Environmental Impact

Research has indicated that this compound can contaminate water sources due to improper disposal practices. A case study involving a contaminated site revealed significant ecological damage, including alterations in microbial communities and toxic effects on aquatic life.

Research Findings

Recent studies have focused on the development of chelating agents that can mitigate the toxic effects of chromium compounds like this compound. For instance, the use of ethylenediaminetetraacetic acid (EDTA) has shown promise in reducing chromium bioavailability and toxicity in contaminated environments.

属性

IUPAC Name |

dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWIYQPYXQGBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2Cr2O7, Cr2Cs2O7 | |

| Record name | caesium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159304 | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |

| Record name | Cesium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13530-67-1 | |

| Record name | Caesium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of using caesium dichromate in the manufacturing process of cold cathode glow discharge tubes, as described in the research?

A1: The research paper [] describes a specific method for manufacturing cold cathode glow discharge tubes. In this process, caesium dichromate is not used directly in the final tube. Instead, it serves as a precursor material. A mixture of caesium dichromate and silicon is heated, causing the reduction of caesium dichromate and the release of elemental caesium. This caesium vapor is then deposited onto a gold-coated cathode within the tube. The deposited caesium reacts with the gold layer, forming compounds like Caesium auride (CsAu) and caesium oxide. These compounds enhance the electron emissivity of the cathode, crucial for initiating and sustaining the glow discharge at lower voltages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。